molecular formula C16H18N4O3 B590300 Piribedil N-Oxide CAS No. 53954-71-5

Piribedil N-Oxide

Cat. No.: B590300
CAS No.: 53954-71-5
M. Wt: 314.34 g/mol
InChI Key: UOCNNJVJUXZOHP-UHFFFAOYSA-N
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Description

Piribedil N-oxide is a chemical compound with the molecular formula C16H18N4O3. It is a derivative of piribedil, which is known for its use as an antiparkinsonian agent. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piribedil N-oxide involves the oxidation of piribedil. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Piribedil N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more highly oxidized derivatives, while reduction typically yields piribedil .

Scientific Research Applications

Piribedil N-oxide has a wide range of scientific research applications:

Mechanism of Action

Piribedil N-oxide exerts its effects by interacting with various molecular targets and pathways. It is known to act as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. This interaction leads to the modulation of dopaminergic signaling pathways, which are crucial in the treatment of Parkinson’s disease and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piribedil N-oxide is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit unique pharmacological properties. Its ability to act as a dopamine receptor agonist while also being a versatile reagent in chemical synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-20(11-13-2-3-14-15(10-13)23-12-22-14)8-6-19(7-9-20)16-17-4-1-5-18-16/h1-5,10H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNNJVJUXZOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C2=NC=CC=N2)(CC3=CC4=C(C=C3)OCO4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80850707
Record name 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80850707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53954-71-5
Record name 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80850707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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